2-Bromo-3-isobutoxypyridine
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Overview
Description
2-Bromo-3-isobutoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a bromine atom attached to the second carbon of the pyridine ring and an isobutoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isobutoxypyridine typically involves the bromination of 3-isobutoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isobutoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Bromo-3-isobutoxypyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isobutoxypyridine depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-3-isobutoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Isobutoxypyridine: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-3-isobutoxypyridine is unique due to the presence of both a bromine atom and an isobutoxy group, which confer distinct reactivity and properties. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the isobutoxy group provides steric hindrance and electronic effects that can influence the compound’s behavior in various chemical and biological contexts.
Properties
IUPAC Name |
2-bromo-3-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSAJORSRAXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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